NMDA receptor modulator 5

Description

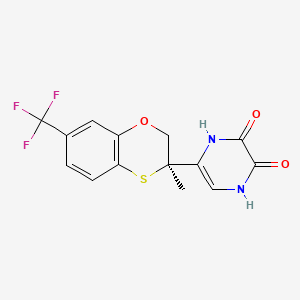

Structure

3D Structure

Properties

Molecular Formula |

C14H11F3N2O3S |

|---|---|

Molecular Weight |

344.31 g/mol |

IUPAC Name |

5-[(3R)-3-methyl-7-(trifluoromethyl)-2H-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione |

InChI |

InChI=1S/C14H11F3N2O3S/c1-13(10-5-18-11(20)12(21)19-10)6-22-8-4-7(14(15,16)17)2-3-9(8)23-13/h2-5H,6H2,1H3,(H,18,20)(H,19,21)/t13-/m0/s1 |

InChI Key |

OQPPGZPVQXBCFK-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@]1(COC2=C(S1)C=CC(=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |

Canonical SMILES |

CC1(COC2=C(S1)C=CC(=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Characterization of NMDA Receptor Modulator 5 (MOD-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of the novel N-methyl-D-aspartate (NMDA) receptor modulator, MOD-5. The data and protocols presented herein are intended to serve as a detailed guide for researchers in the fields of neuroscience and drug development.

Introduction

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2][3] Dysregulation of NMDA receptor function is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making it a critical therapeutic target.[2] NMDA receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1][4] Activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and is also subject to voltage-dependent block by magnesium ions (Mg²⁺).[1][2] This complex regulation offers multiple sites for pharmacological modulation.

MOD-5 is a novel small molecule designed to allosterically modulate NMDA receptor activity. This guide details its in vitro pharmacological profile, including binding affinity, functional potency and efficacy, and selectivity across various receptor subtypes.

Mechanism of Action and Signaling

MOD-5 is hypothesized to act as a positive allosteric modulator (PAM), enhancing channel opening probability in the presence of the endogenous agonists, glutamate and glycine. The binding of agonists to the NMDA receptor and subsequent channel activation leads to an influx of cations, primarily Na⁺ and Ca²⁺.[1] The resulting increase in intracellular Ca²⁺ concentration triggers downstream signaling cascades critical for synaptic plasticity.[3][5]

Quantitative Pharmacological Profile

The in vitro characteristics of MOD-5 were evaluated using a panel of standardized assays. All data presented are mean values from a minimum of three independent experiments.

Table 1: Receptor Binding Affinity of MOD-5

| Assay Type | Radioligand | Preparation | Kᵢ (nM) |

| NMDA (non-selective) | [³H]MK-801 | Rat cortical membranes | 75.2 ± 5.6 |

| GluN2A Subunit | [³H]CGP 39653 | HEK293 cells expressing GluN1/GluN2A | 48.3 ± 4.1 |

| GluN2B Subunit | [³H]Ifenprodil | HEK293 cells expressing GluN1/GluN2B | > 10,000 |

Table 2: Functional Potency and Efficacy of MOD-5

| Assay Type | Cell Line | Measurement | EC₅₀ (nM) | Eₘₐₓ (% of Glycine) |

| Calcium Flux | HEK293 (GluN1/GluN2A) | Intracellular Ca²⁺ increase | 120.5 ± 11.8 | 135% |

| Patch-Clamp Electrophysiology | Primary Cortical Neurons | NMDA-evoked current | 155.2 ± 15.3 | 142% |

Table 3: Off-Target Selectivity Profile

| Target | Assay Type | Kᵢ or IC₅₀ (nM) |

| AMPA Receptor | [³H]AMPARadioligand Binding | > 10,000 |

| Kainate Receptor | [³H]Kainate Radioligand Binding | > 10,000 |

| mGluR5 | [³H]MPEP Radioligand Binding | > 10,000 |

| GABAₐ Receptor | [³H]Muscimol Radioligand Binding | > 10,000 |

| Voltage-Gated Na⁺ Channel | Patch-Clamp Electrophysiology | > 10,000 |

| Voltage-Gated Ca²⁺ Channel | Patch-Clamp Electrophysiology | > 10,000 |

In Vitro Experimental Workflows

A systematic, multi-step process is employed for the in vitro characterization of novel NMDA receptor modulators like MOD-5. The workflow ensures a comprehensive evaluation from initial binding to functional effects and selectivity.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monarch Initiative [next.monarchinitiative.org]

An In-depth Technical Guide to the Mechanism of Action of Novel NMDA Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of novel N-methyl-D-aspartate (NMDA) receptor modulators. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of neuropharmacology. This document delves into the intricacies of NMDA receptor function, the diverse ways in which novel modulators interact with this complex receptor, and the downstream signaling consequences of this modulation. Detailed experimental protocols for key assays are provided, along with a curated summary of quantitative data for prominent novel modulators to facilitate comparison and inform future research and development efforts.

Introduction to NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate (B1630785) receptors that play a pivotal role in excitatory synaptic transmission and synaptic plasticity, which are fundamental for learning and memory.[1] Structurally, NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[2] The specific combination of GluN2 subunits endows the receptor with distinct pharmacological and biophysical properties.[2]

Activation of the NMDA receptor is a complex process that requires the coincident binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[1] Furthermore, at resting membrane potential, the channel is blocked by magnesium ions (Mg2+). This Mg2+ block is voltage-dependent and is relieved upon depolarization of the postsynaptic membrane, often triggered by the activation of nearby AMPA receptors.[1] Once opened, the NMDA receptor channel is permeable to cations, most notably calcium (Ca2+), which acts as a critical second messenger, initiating a cascade of intracellular signaling events.[1] Dysregulation of NMDA receptor function has been implicated in a wide range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.

Mechanisms of Action of Novel NMDA Receptor Modulators

Novel NMDA receptor modulators represent a significant advancement over traditional channel blockers and competitive antagonists. These newer agents often target allosteric sites on the receptor, offering the potential for more subtle and subunit-selective modulation of receptor function. This can lead to improved therapeutic profiles with fewer side effects. The primary mechanisms of action of these novel modulators can be broadly categorized as positive allosteric modulation and negative allosteric modulation.

Positive Allosteric Modulators (PAMs)

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the agonist binding site and enhance the receptor's response to the agonist.[3] This can be achieved through various mechanisms, including:

-

Increased agonist affinity: Some PAMs can increase the affinity of glutamate or glycine for their binding sites, leading to a greater response at a given agonist concentration.

-

Increased channel open probability: Other PAMs may increase the likelihood that the channel will open when the agonist is bound. SAGE-718, for instance, is thought to increase the channel open probability.[3]

-

Prolonged channel open time: By slowing the rate of channel closing, some PAMs can increase the total influx of ions for each activation event.

-

Reduced desensitization: Some modulators can decrease the rate or extent of receptor desensitization, leading to a more sustained response during prolonged agonist exposure.

Prominent examples of novel NMDA receptor PAMs include SAGE-718 and the "stinel" class of compounds, such as zelquistinel. SAGE-718 is a neuroactive steroid analogue that potentiates NMDA receptors containing all four GluN2 subunits (A-D) with a degree of equipotency.[3] Zelquistinel, on the other hand, acts at a unique binding site on the NMDA receptor, independent of the glycine site, to enhance receptor activity.[4]

Negative Allosteric Modulators (NAMs)

Negative allosteric modulators (NAMs) also bind to an allosteric site but reduce the receptor's response to the agonist. Their mechanisms are often the inverse of PAMs and can involve:

-

Decreased agonist affinity.

-

Decreased channel open probability.

-

Shortened channel open time.

-

Enhanced desensitization.

Subunit-selective NAMs are of particular interest for their potential to target specific neuronal circuits or pathological processes while minimizing disruption of normal physiological NMDA receptor function.

Signaling Pathways Modulated by Novel NMDA Receptor Modulators

The influx of Ca2+ through the NMDA receptor channel initiates a complex network of intracellular signaling cascades that are crucial for synaptic plasticity and cell survival. Novel modulators, by fine-tuning this Ca2+ signal, can have profound effects on these downstream pathways.

A key pathway involves the activation of protein kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the Src family of tyrosine kinases. Src kinase can phosphorylate NMDA receptor subunits, leading to an upregulation of receptor function.[5]

Furthermore, NMDA receptor activation can lead to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB).[6][7] Phosphorylated CREB (pCREB) plays a critical role in gene expression necessary for long-term potentiation (LTP) and memory consolidation. The duration and magnitude of CREB phosphorylation can be influenced by the strength of the NMDA receptor stimulus, with low concentrations of NMDA leading to a sustained increase in pCREB, which is associated with neuroprotection.[8][9] Novel PAMs, by enhancing NMDA receptor function, are hypothesized to promote these pro-survival and plasticity-related signaling pathways. For instance, the neuroprotective effects of some GluN2A-selective PAMs have been correlated with enhanced CREB phosphorylation.[10]

Conversely, extrasynaptic NMDA receptor activation has been linked to the dephosphorylation and inactivation of CREB, a process that can contribute to excitotoxicity.[6]

Quantitative Data for Novel NMDA Receptor Modulators

The following tables summarize key quantitative data for selected novel NMDA receptor modulators. This information is crucial for comparing the potency, efficacy, and selectivity of these compounds.

Table 1: Positive Allosteric Modulators (PAMs) - In Vitro Potency and Efficacy

| Compound | Subunit Selectivity | Assay Type | EC50 | Emax (% Potentiation) | Reference |

| SAGE-718 | GluN1/GluN2A-D (pan) | Electrophysiology (HEK cells) | Not explicitly reported as EC50, but equipotent across subunits | Not explicitly reported as Emax | [3] |

| Zelquistinel | NR2A, NR2B, NR2C | Intracellular Ca2+ influx (HEK cells) | NR2A: ~3-10 nM | ~30% | [11] |

| NR2B: ~3-10 nM | ~30% | [11] | |||

| GNE-9278 | GluN2A, 2B, 2C, 2D | Intracellular Ca2+ influx (HEK cells) | GluN2A: 0.74 µM | 550% | [12][13][14] |

| GluN2B: 3.07 µM | 840% | [12][13][14] | |||

| GluN2C: 0.47 µM | 1020% | [12][13][14] | |||

| GluN2D: 0.32 µM | 790% | [12][13][14] | |||

| UBP512 | GluN2A (potentiator), GluN2C/2D (inhibitor) | Electrophysiology (Oocytes) | GluN2A: ~10 µM | ~150% | [15] |

Table 2: Negative Allosteric Modulators (NAMs) - In Vitro Potency

| Compound | Subunit Selectivity | Assay Type | IC50 | Reference |

| UBP608 | GluN2A | Electrophysiology (Oocytes) | ~3 µM | [15] |

| UBP512 | GluN2C/2D | Electrophysiology (Oocytes) | GluN2C: ~30 µM | [15] |

| GluN2D: ~30 µM | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of novel NMDA receptor modulators.

Electrophysiological Recording in HEK293 Cells

This protocol describes the whole-cell patch-clamp technique to measure the activity of recombinant NMDA receptors expressed in Human Embryonic Kidney (HEK) 293 cells and their modulation by novel compounds.[16][17]

Materials:

-

HEK293 cells

-

Plasmids encoding GluN1 and desired GluN2 subunits, and a fluorescent reporter (e.g., GFP)

-

Transfection reagent (e.g., calcium phosphate)

-

External solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 1 CaCl2, 0.01 EDTA, pH 7.4

-

Internal solution (in mM): 110 Cs-gluconate, 30 CsCl, 5 HEPES, 5 BAPTA, 4 NaCl, 2 MgCl2, 0.5 CaCl2, 2 ATP-Na, and 0.3 GTP-Na; pH 7.35

-

Patch pipettes (2-5 MΩ)

-

Patch-clamp amplifier and data acquisition system

-

Agonists: Glutamate and Glycine

-

Test modulator compound

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Co-transfect cells with plasmids for GluN1, the desired GluN2 subunit, and GFP using a suitable transfection method.

-

Cell Plating: 24 hours post-transfection, plate the cells onto glass coverslips for recording.

-

Electrophysiological Recording:

-

Place a coverslip with transfected cells in the recording chamber and perfuse with external solution.

-

Identify transfected cells by GFP fluorescence.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a negative membrane potential (e.g., -70 mV) to maintain the Mg2+ block.

-

Apply a solution containing a saturating concentration of glycine (e.g., 100 µM) and a sub-maximal concentration of glutamate (e.g., 1 µM) to elicit a baseline NMDA receptor-mediated current.

-

After establishing a stable baseline, co-apply the test modulator at various concentrations with the agonists.

-

Record the potentiation or inhibition of the NMDA receptor current by the modulator.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the absence and presence of the modulator.

-

Calculate the percentage of potentiation or inhibition.

-

Construct concentration-response curves and determine EC50 or IC50 values.

-

Intracellular Calcium Imaging Assay

This protocol describes a method to measure changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation and modulation, using a fluorescent Ca2+ indicator.[11][18][19]

Materials:

-

Cultured neurons or HEK293 cells expressing NMDA receptors

-

Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

-

Agonists: NMDA or Glutamate/Glycine

-

Test modulator compound

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for imaging.

-

Dye Loading:

-

Incubate the cells with the Ca2+ indicator (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at room temperature or 37°C.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester.

-

-

Imaging:

-

Mount the dish on the microscope stage.

-

Acquire a baseline fluorescence signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

-

Perfuse the cells with a solution containing the NMDA receptor agonist(s) to establish a baseline response.

-

After the response returns to baseline, perfuse with a solution containing both the agonist(s) and the test modulator.

-

Record the change in fluorescence intensity or ratio.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence intensity (ΔF/F0 for Fluo-4) over time.

-

Quantify the peak response in the presence and absence of the modulator.

-

Determine the concentration-response relationship for the modulator's effect on Ca2+ influx.

-

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a novel modulator for the NMDA receptor. This example uses [3H]MK-801, a radioligand that binds to the ion channel pore.[20][21][22]

Materials:

-

Rat brain cortical membranes (or membranes from cells expressing NMDA receptors)

-

[3H]MK-801 (radioligand)

-

Unlabeled MK-801 (for determining non-specific binding)

-

Test modulator compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and Glycine

-

Glass fiber filters

-

Filtration manifold

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup:

-

Prepare tubes for total binding (membranes, [3H]MK-801, glutamate, glycine), non-specific binding (as for total binding plus a high concentration of unlabeled MK-801), and competitive binding (as for total binding plus varying concentrations of the test modulator).

-

-

Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the test modulator concentration.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

Novel NMDA receptor modulators, particularly positive allosteric modulators, hold significant promise for the treatment of a variety of CNS disorders characterized by NMDA receptor hypofunction. Their ability to fine-tune receptor activity in a subunit-selective manner offers a more nuanced therapeutic approach compared to traditional antagonists. A thorough understanding of their mechanisms of action, downstream signaling effects, and quantitative pharmacological properties is essential for the continued development of this exciting class of neurotherapeutics. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this field.

References

- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. radioligand binding studies | PPT [slideshare.net]

- 6. web.mit.edu [web.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biased modulators of NMDA receptors control channel opening and ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A novel NMDA receptor positive allosteric modulator that acts via the transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel family of negative and positive allosteric modulators of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of memantine on recombinant rat NMDA receptors expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 20. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 22. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the NMDA Receptor Modulator Rapastinel (GLYX-13)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592), formerly known as GLYX-13, is a tetrapeptide (Threonyl-prolyl-prolyl-threonine-amide) that functions as a selective modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It has garnered significant interest for its potential as a rapid-acting antidepressant with a favorable side-effect profile compared to other NMDA receptor modulators like ketamine.[3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological actions of Rapastinel, with a focus on data-driven presentation and detailed experimental methodologies.

Synthesis and Chemical Properties

Rapastinel was developed from a monoclonal antibody, B6B21, by sequencing the hypervariable regions of its light chain.[2][4] A specific nonapeptide sequence, QQHYSTPPT, showed NMDA receptor binding activity, and from this, a series of smaller peptides were synthesized.[4] The tetrapeptide, TPPT-amide (Threonine-Proline-Proline-Threonine-amide), designated GLYX-13, demonstrated the most robust activity.[4]

Chemical Identity

| Property | Value |

| IUPAC Name | (S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

| Synonyms | GLYX-13, BV-102, TPPT-amide |

| CAS Number | 117928-94-6 |

| Molecular Formula | C18H31N5O6 |

| Molar Mass | 413.475 g·mol−1 |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Solubility | DMSO: 32 mg/mL (77.39 mM)[5], Water: 83 mg/mL, Ethanol: 83 mg/mL[6] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] |

Mechanism of Action and Signaling Pathways

Rapastinel acts as a positive allosteric modulator of the NMDA receptor.[3][7] Initially described as a glycine-site partial agonist, it is now understood that Rapastinel binds to a novel site on the NMDA receptor, distinct from the glycine (B1666218) co-agonist site, to enhance receptor function.[7][8] This modulation leads to an increase in NMDA receptor-mediated synaptic plasticity.[1]

The downstream signaling cascade initiated by Rapastinel converges with pathways activated by other rapid-acting antidepressants. Activation of the NMDA receptor by Rapastinel leads to the stimulation of the mTORC1 signaling pathway, which is crucial for protein synthesis and synaptogenesis.[9][10] This is mediated through the activation of ERK and Akt.[9] Furthermore, Rapastinel has been shown to increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[7]

Experimental Protocols

In Vitro NMDA Receptor Activity Assay

A common method to assess the activity of NMDA receptor modulators is to measure their effect on agonist-induced currents in primary neuronal cultures or cell lines expressing the receptor.

Methodology:

-

Cell Culture: Primary cortical neurons are cultured from embryonic rats.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed on the cultured neurons.

-

Drug Application: NMDA (agonist) and glycine (co-agonist) are applied to elicit a baseline current.

-

Rapastinel Application: Rapastinel is then co-applied with NMDA and glycine at various concentrations.

-

Data Analysis: The potentiation of the NMDA-induced current by Rapastinel is measured and plotted to determine the EC50.

In Vivo Models of Antidepressant Activity

The antidepressant-like effects of Rapastinel have been demonstrated in various animal models.[2]

Forced Swim Test (PST):

-

Acclimation: Rats are individually placed in a cylinder of water for a 15-minute pre-test session.

-

Dosing: 24 hours later, Rapastinel (e.g., 1 mg/kg, IV) or vehicle is administered.

-

Testing: 15 minutes post-dosing, rats are placed back in the water for a 5-minute test session.[4]

-

Scoring: The duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Learned Helplessness Model:

-

Induction: Rats are subjected to inescapable foot shocks.

-

Testing: 24 hours later, the rats are placed in a shuttle box where they can escape a foot shock by moving to the other side.

-

Dosing and Scoring: The number of failures to escape is recorded. Rapastinel has been shown to reduce the number of escape failures.

Quantitative Data Summary

In Vitro Activity

| Parameter | Value | Reference |

| [3H]MK-801 Binding Stimulation | ~130% of control at 1 µM | [4] |

| Enhancement of NMDAR-mediated EPSCs | Significant at 100 nM and 1 µM | [8] |

In Vivo Efficacy (Rat Models)

| Model | Optimal Dose | Effect | Reference |

| Trace Eyeblink Conditioning | 1 mg/kg, IV | Cognitive enhancement | [4] |

| Alternating T-Maze | 1 mg/kg, IV | Cognitive enhancement | [4] |

| Morris Water Maze | 1 mg/kg, IV | Cognitive enhancement | [4] |

| Forced Swim Test | 3 mg/kg, IV | Antidepressant-like effects lasting at least one week | [11] |

Conclusion

Rapastinel represents a novel class of NMDA receptor modulators with a distinct mechanism of action that confers rapid and lasting antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists. Its ability to enhance synaptic plasticity through a unique allosteric site makes it a valuable tool for research into the glutamatergic system and a promising candidate for the development of new therapeutics for mood disorders. The detailed protocols and collated data presented in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Rapastinel - Wikipedia [en.wikipedia.org]

- 2. "The Development of Rapastinel (formerly GLYX-13); a Rapid Acting and L" by J Moskal, J Burgdorf et al. [touroscholar.touro.edu]

- 3. Rapastinel, a novel glutamatergic agent with ketamine-like antidepressant actions: Convergent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapastinel | iGluR | NMDAR | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Rapastinel (GLYX-13) Hydrochloride|NMDA Receptor PAM [benchchem.com]

- 8. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

- 10. NMDAR modulators as rapid antidepressants: Converging and distinct signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Profile of Substituted Dihydropyrazinediones

For Researchers, Scientists, and Drug Development Professionals

Substituted dihydropyrazinediones, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of their pharmacological profile, focusing on their anticancer, anti-inflammatory, and antidepressant properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this privileged core structure.

Core Pharmacological Activities

Substituted dihydropyrazinediones, particularly those based on the piperazine-2,5-dione skeleton, have demonstrated a range of biological effects. The primary areas of therapeutic interest are oncology, inflammation, and neurology.

Anticancer Activity

A notable pharmacological attribute of substituted dihydropyrazinediones is their potential as anticancer agents. Studies have shown that these compounds can induce significant growth inhibition in various cancer cell lines.

Quantitative Data on Anticancer Activity

The cytotoxic effects of specific substituted dihydropyrazinediones have been quantified, with IC50 values indicating their potency.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 Value | Reference |

| Tryptamine-piperazine-2,5-dione conjugates | Compound 6h | AsPC-1 (Human pancreatic cancer) | 6 ± 0.85 μM | [1] |

| Tryptamine-piperazine-2,5-dione conjugates | Compound 6h | SW1990 (Human pancreatic cancer) | 6 ± 0.85 μM | [1] |

Mechanism of Action: DNA Alkylation and Cell Cycle Arrest

The anticancer mechanism of some piperazinediones involves the alkylation of DNA. This process introduces alkyl groups into the DNA molecule, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The cell cycle is a series of events that leads to cell division and replication. When DNA damage is detected, checkpoints are activated, halting the cell cycle to allow for repair. If the damage is too severe, the cell is directed towards programmed cell death, or apoptosis.

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of certain dihydropyrazinediones.

Anti-inflammatory Activity

Certain substituted piperazine-2,5-dione derivatives have exhibited anti-inflammatory properties. This activity is typically evaluated in vivo using models of acute inflammation.

Experimental Model: Carrageenan-Induced Paw Edema

A standard preclinical model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. Carrageenan, a polysaccharide, is injected into the paw, inducing a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Antidepressant Activity

Novel piperazine-2,5-dione derivatives bearing indole (B1671886) analogs have shown promising antidepressant effects in preclinical studies.

Quantitative Data on Antidepressant-like Activity

The antidepressant-like effects of these compounds have been quantified in the forced swim test, a common behavioral assay for screening potential antidepressant drugs.

| Compound | Percent Decrease in Immobility | Reference |

| Compound 2e | 70.2% | |

| Compound 2q | 71.2% | |

| Fluoxetine (Control) | 67.9% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Synthesis of Substituted Dihydropyrazinediones

A facile and efficient route for the synthesis of N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates involves a post-Ugi cascade reaction.[1]

Workflow for Post-Ugi Cascade Reaction

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted dihydropyrazinedione compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay evaluates the ability of a compound to reduce acute inflammation.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

Induction of Edema: After a specific time, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Forced Swim Test for Antidepressant Activity

The forced swim test is a behavioral test used to screen for antidepressant-like activity in rodents.

Protocol:

-

Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Pre-test Session: On the first day, place each animal in the cylinder for a 15-minute pre-swim session.

-

Compound Administration: Administer the test compound or a vehicle control 24, 5, and 1 hour before the test session on the second day.

-

Test Session: On the second day, place the animals back into the cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility, which is defined as the time the animal spends floating and making only the movements necessary to keep its head above water.

-

Data Analysis: Compare the duration of immobility between the treated and control groups. A significant decrease in immobility time suggests an antidepressant-like effect.

This technical guide provides a foundational understanding of the pharmacological profile of substituted dihydropyrazinediones. The presented data and protocols are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications. As with all preclinical data, further extensive studies are required to establish the clinical efficacy and safety of these molecules.

References

Investigating the Subtype Selectivity of NMDA Receptor Modulator 5

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of the subtype selectivity of NMDA Receptor Modulator 5 (herein referred to as "Modulator 5"), a potent and selective blocker of N-methyl-D-aspartate (NMDA) receptors. For the purposes of this guide, the well-characterized selective NMDA receptor antagonist Ro 25-6981 will be used as a proxy for Modulator 5 to provide concrete data and established experimental context. The primary focus of this document is to detail the modulator's preferential activity, the experimental protocols used for its characterization, and the relevant biological pathways. This guide is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Introduction to NMDA Receptors and Subtype Selectivity

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a pivotal role in excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions such as learning and memory.[1] These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[2] The specific combination of GluN2 subunits dictates the receptor's pharmacological and biophysical properties, including agonist affinity, channel conductance, and deactivation kinetics.

The development of subtype-selective NMDA receptor modulators is a key objective in modern neuropharmacology.[3] Global antagonism of NMDA receptors often leads to significant adverse effects, limiting therapeutic potential.[3] By selectively targeting specific subtypes, such as those containing the GluN2B subunit, it is possible to achieve more precise therapeutic effects with an improved safety profile.[4][5] Modulator 5 (modeled after Ro 25-6981) is a prime example of such a compound, demonstrating high selectivity for GluN2B-containing NMDA receptors.[6]

Quantitative Analysis of Subtype Selectivity

The subtype selectivity of Modulator 5 has been rigorously quantified using various in vitro assays. The data consistently demonstrate a strong preference for NMDA receptors incorporating the GluN2B subunit over those with the GluN2A subunit.

Table 1: Inhibitory Activity (IC50) at Recombinant NMDA Receptor Subtypes

| Receptor Subtype Combination | Modulator 5 IC50 (µM) | Selectivity Fold (GluN2A/GluN2B) | Reference |

| GluN1c/GluN2A | 52 | >5000 | [6] |

| GluN1c/GluN2B | 0.009 | - | [6] |

Data derived from studies on Ro 25-6981 expressed in Xenopus oocytes.

Table 2: Inhibition of ³H-MK-801 Binding in Rat Forebrain Membranes

| Binding Site | Modulator 5 IC50 (µM) | Percentage of Sites | Reference |

| High-Affinity | 0.003 | ~60% | [6] |

| Low-Affinity | 149 | ~40% | [6] |

The high-affinity binding site is associated with GluN2B-containing receptors.

Table 3: Neuroprotective Effects in Cultured Cortical Neurons

| Insult | Modulator 5 IC50 (µM) | Reference |

| Glutamate (B1630785) Toxicity | 0.4 | [6] |

| Oxygen-Glucose Deprivation | 0.04 | [6] |

Experimental Protocols

The characterization of Modulator 5's subtype selectivity relies on established and robust experimental methodologies. The following sections detail the key protocols employed.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for assessing the functional activity of the modulator on specific, recombinantly expressed NMDA receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding specific NMDA receptor subunits (e.g., GluN1c and GluN2A or GluN2B).[7]

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with a recording solution.

-

The oocyte is impaled with two microelectrodes for voltage clamping.

-

NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.

-

Modulator 5 is applied at varying concentrations to determine the concentration-dependent inhibition of the evoked currents.

-

IC50 values are calculated from the resulting concentration-response curves.

-

Radioligand Binding Assays

Binding assays are used to determine the affinity of Modulator 5 for the NMDA receptor complex.

Methodology:

-

Membrane Preparation: Rat forebrains are homogenized and centrifuged to isolate crude synaptic membranes.[8]

-

Binding Reaction:

-

Membranes are incubated with the radiolabeled NMDA receptor channel blocker [³H]MK-801.

-

Increasing concentrations of Modulator 5 are added to compete for binding.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Scintillation Counting:

-

The reaction is terminated by rapid filtration to separate bound from free radioligand.[8]

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of Modulator 5 that inhibits 50% of the specific [³H]MK-801 binding (IC50) is determined.

Visualizing Pathways and Workflows

NMDA Receptor Signaling Cascade

Activation of NMDA receptors, particularly GluN2B-containing subtypes, initiates a complex intracellular signaling cascade. The influx of Ca²⁺ is a critical event that leads to the activation of numerous downstream effectors.[9]

Caption: Simplified signaling pathway of a GluN2B-containing NMDA receptor.

Experimental Workflow for Subtype Selectivity Screening

A logical workflow is followed to efficiently screen and characterize compounds for NMDA receptor subtype selectivity.

Caption: High-level workflow for identifying subtype-selective NMDA receptor modulators.

Conclusion

Modulator 5, exemplified by the compound Ro 25-6981, is a highly potent and selective antagonist of NMDA receptors containing the GluN2B subunit.[6] The quantitative data derived from electrophysiological and binding studies unequivocally demonstrate a selectivity of over 5000-fold for GluN2B over GluN2A-containing receptors.[6] The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of subtype-selective NMDA receptor modulators. Such compounds hold significant promise for the treatment of various neurological and psychiatric disorders where glutamatergic dysregulation is implicated.[1]

References

- 1. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NMDA receptor NR2B subtype selective antagonist Ro 25-6981 aggravates paroxysmal dyskinesia in the dt(sz) mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Modulatory Effects of Metabotropic Glutamate Receptor 5 on NMDA Receptor-Mediated Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical component in the machinery of synaptic plasticity, the cellular process underlying learning and memory.[1][2] Its function as a coincidence detector, requiring both glutamate (B1630785) binding and postsynaptic depolarization to permit calcium influx, positions it as a key regulator of long-term potentiation (LTP) and long-term depression (LTD).[2][3][4] The modulation of NMDA receptor activity, therefore, presents a significant avenue for therapeutic intervention in a range of neurological and psychiatric disorders characterized by synaptic dysfunction.[1] This technical guide provides an in-depth examination of the effects of metabotropic glutamate receptor 5 (mGluR5) modulation on NMDA receptor-dependent synaptic plasticity. mGluR5, a G-protein coupled receptor, is a key modulator of NMDA receptor function, and its potentiation is a focal point for novel therapeutic strategies.[5][6]

Core Concepts: NMDA Receptor Function and Modulation

NMDA receptors are ionotropic glutamate receptors that, upon activation, allow the influx of Ca2+, a critical second messenger in the signaling cascades that lead to lasting changes in synaptic strength.[3] The activity of NMDA receptors can be finely tuned by various endogenous and exogenous molecules.[1] mGluR5 activation, in particular, has been shown to potentiate NMDA receptor currents and facilitate the induction of synaptic plasticity.[7][8] This modulation is mediated by a complex signaling network involving scaffolding proteins and intracellular kinases.[4][9]

Quantitative Data on mGluR5 Modulation of NMDA Receptor Function and Synaptic Plasticity

The following tables summarize the quantitative effects of various mGluR5 modulators on NMDA receptor currents and long-term potentiation (LTP) from studies in hippocampal neurons.

Table 1: Effects of mGluR5 Agonists and Positive Allosteric Modulators (PAMs) on NMDA Receptor-Mediated Currents

| Modulator | Concentration | Preparation | Effect on NMDA Current | Reference |

| CHPG (mGluR5 agonist) | 500 µM | CA3 pyramidal cells | Potentiation | [7] |

| DFB (mGluR5 PAM) | 10 µM | Hippocampal slices | Enhanced NMDA-induced field potentials | [2] |

| CDPPB (mGluR5 PAM) | 10 µM | Hippocampal slices | Enhanced NMDA-induced field potentials | [2] |

| DHPG (Group I mGluR agonist) | 10 µM | CA3 pyramidal cells | Potentiation (58 ± 12% increase) | [9] |

| PMA (PKC activator) | 100 nM | Dentate granule cells | Sustained potentiation (170 ± 27% of control) | [10] |

Table 2: Effects of mGluR5 Positive Allosteric Modulators (PAMs) on Long-Term Potentiation (LTP)

| Modulator | Concentration | Stimulation Protocol | Effect on LTP | Reference |

| VU0409551 | 10 µM | Threshold Theta-Burst Stimulation (TBS) | No significant enhancement (110.4% ± 4.0% of baseline) | [3] |

| mGluR5 PAMs (general) | Not specified | Threshold Theta-Burst Stimulation (TBS) | Significant enhancement | [8] |

| VU-29 | Not specified | Not specified | Robust potentiation | [11] |

| VU0092273 | Not specified | Not specified | Enhancement | [11] |

Signaling Pathways of mGluR5-Mediated NMDA Receptor Modulation

The potentiation of NMDA receptor function by mGluR5 is a multifaceted process. At the postsynaptic density, mGluR5 and NMDA receptors are physically linked by a network of scaffolding proteins, including Homer and Shank, which bring them into close proximity.[1][7] Upon activation by glutamate, mGluR5 initiates a Gq-protein-coupled signaling cascade.[9][12] This leads to the activation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[4][12] DAG activates Protein Kinase C (PKC), which, along with Src kinase, phosphorylates NMDA receptor subunits (NR2A and NR2B).[2][9][13] This phosphorylation event enhances the receptor's channel conductance and/or open probability, leading to an increased Ca2+ influx and a lower threshold for the induction of synaptic plasticity.

Experimental Protocols

Protocol 1: Electrophysiological Recording of NMDA Receptor-Mediated EPSCs in Hippocampal Slices

This protocol outlines the methodology for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) from CA1 pyramidal neurons in acute hippocampal slices.

1. Slice Preparation:

- Anesthetize and decapitate a young adult rodent (e.g., P21-P35 mouse or rat) in accordance with institutional animal care and use committee guidelines.

- Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 212 sucrose, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgSO4, 1 CaCl2).

- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

- Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF; in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1 MgSO4, 2 CaCl2) oxygenated with 95% O2 / 5% CO2 and allow to recover at 32-34°C for at least 1 hour.

2. Electrophysiological Recording:

- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

- Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

- Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2-7.3 with CsOH).

- To isolate NMDA receptor-mediated currents, add an AMPA receptor antagonist (e.g., 10 µM NBQX or 20 µM DNQX) and a GABAA receptor antagonist (e.g., 100 µM picrotoxin) to the aCSF.

- Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor channel.

- Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.

- Record baseline NMDA-EPSCs for at least 10-20 minutes before applying any modulators.

3. Data Acquisition and Analysis:

- Acquire data using a suitable amplifier and data acquisition software.

- Analyze the amplitude and kinetics of the evoked NMDA-EPSCs.

- To test the effect of an mGluR5 modulator, bath-apply the compound at the desired concentration and record the changes in NMDA-EPSC amplitude over time.

Protocol 2: Induction of Long-Term Potentiation (LTP) at the Schaffer Collateral-CA1 Synapse

This protocol describes a common method for inducing and measuring NMDA receptor-dependent LTP.

1. Slice Preparation and Recording Setup:

- Follow the slice preparation and recording setup as described in Protocol 1. Field potential recordings can also be used, with the recording electrode placed in the stratum radiatum of CA1.

2. Baseline Recording:

- Record stable baseline field excitatory postsynaptic potentials (fEPSPs) or whole-cell EPSCs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).

3. LTP Induction:

- Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz.

- Alternatively, a pairing protocol can be used, where presynaptic stimulation is paired with postsynaptic depolarization.

4. Post-Induction Recording:

- Continue recording fEPSPs or EPSCs for at least 60 minutes following the induction protocol to monitor the potentiation of the synaptic response.

5. Data Analysis:

- Measure the slope of the fEPSP or the amplitude of the EPSC.

- Normalize the post-induction responses to the pre-induction baseline to quantify the magnitude of LTP.

- To assess the role of mGluR5, the modulator can be applied before the LTP induction protocol.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Slice_Prep [label="Prepare Acute\nHippocampal Slices"];

Recovery [label="Slice Recovery\n(>1 hour)"];

Recording_Setup [label="Transfer Slice to\nRecording Chamber"];

Patch_Neuron [label="Obtain Whole-Cell\nPatch-Clamp Recording"];

Baseline_Rec [label="Record Stable Baseline\n(20-30 min)"];

Drug_App [label="Bath Apply\nmGluR5 Modulator (Optional)"];

LTP_Induction [label="Induce LTP\n(e.g., Theta-Burst Stimulation)"];

Post_Rec [label="Record Post-Induction\nResponse ( >60 min)"];

Data_Analysis [label="Analyze Data:\nQuantify LTP Magnitude"];

End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Slice_Prep;

Slice_Prep -> Recovery;

Recovery -> Recording_Setup;

Recording_Setup -> Patch_Neuron;

Patch_Neuron -> Baseline_Rec;

Baseline_Rec -> Drug_App;

Drug_App -> LTP_Induction;

Baseline_Rec -> LTP_Induction [style=invis];

LTP_Induction -> Post_Rec;

Post_Rec -> Data_Analysis;

Data_Analysis -> End;

}

Conclusion and Future Directions

The modulation of NMDA receptors via mGluR5 presents a compelling target for the development of novel therapeutics for cognitive and neuropsychiatric disorders. The intricate signaling pathways that connect these two receptor systems offer multiple points for intervention. Positive allosteric modulation of mGluR5 has shown promise in enhancing synaptic plasticity and may offer a more nuanced approach to augmenting NMDA receptor function compared to direct agonists.

Future research should focus on elucidating the precise roles of different NMDA receptor subunits in mGluR5-mediated modulation and exploring the therapeutic potential of biased mGluR5 PAMs that selectively engage specific downstream signaling pathways. A deeper understanding of these mechanisms will be crucial for the rational design of drugs that can effectively and safely restore synaptic function in the diseased brain.

References

- 1. researchgate.net [researchgate.net]

- 2. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coupling of mGluR/Homer and PSD-95 complexes by the Shank family of postsynaptic density proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Plasticity of NMDA receptor-mediated excitatory postsynaptic currents at perforant path inputs to dendrite-targeting interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Metabotropic glutamate receptor 5 activation enhances tyrosine phosphorylation of the N-methyl-D-aspartate (NMDA) receptor and NMDA-induced cell death in hippocampal cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of positive allosteric modulators for NMDA receptors

An In-Depth Technical Guide to the Discovery of Positive Allosteric Modulators for NMDA Receptors

Introduction

The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel crucial for mediating excitatory neurotransmission throughout the central nervous system (CNS).[1][2][3] These receptors are fundamental to synaptic plasticity, learning, and memory.[3][4][5] Dysfunction of NMDARs, particularly their hypoactivity, has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and cognitive impairment associated with Alzheimer's disease.[4][6][7] While early therapeutic strategies focused on NMDAR antagonists, the severe side effects associated with blocking normal receptor function limited their clinical success.[8][9] This has shifted focus towards enhancing NMDAR activity through positive allosteric modulation.

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the agonist binding site.[10] They do not activate the receptor on their own but potentiate the response to the endogenous co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine).[11] This approach offers a significant therapeutic advantage by amplifying physiological NMDAR signaling in a spatially and temporally precise manner, thereby avoiding the widespread and non-specific activation that can lead to excitotoxicity.[12][13] This guide provides a technical overview of the discovery process for NMDAR PAMs, detailing key experimental protocols, quantitative data for notable compounds, and the underlying signaling pathways.

NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[3][5][10] Activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit.[5][6] A unique feature of the NMDAR is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials.[5][8][14] Upon depolarization of the postsynaptic membrane, typically initiated by AMPA receptors, the Mg²⁺ block is relieved, allowing the influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions.[5][8] The influx of Ca²⁺ acts as a crucial second messenger, triggering a cascade of downstream signaling events that underpin synaptic plasticity.[14][15] Key pathways include the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of the cAMP response element-binding protein (CREB), which ultimately leads to changes in gene expression and protein synthesis that strengthen the synapse.[12][14][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure-Activity Relationships and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. An Integrated Approach for Screening and Identification of Positive Allosteric Modulators of N-Methyl-D-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel positive allosteric modulators targeting GluN1/2A NMDARs as anti-stroke therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents [patents.google.com]

- 14. news-medical.net [news-medical.net]

- 15. jneurosci.org [jneurosci.org]

In-Depth Technical Guide: Structure-Activity Relationship of NMDA Receptor Modulator 5 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of analogs based on the novel N-methyl-D-aspartate (NMDA) receptor modulator, designated as "NMDA receptor modulator 5" (also known as Compound 195). This compound belongs to a class of substituted dihydropyrazinediones, as disclosed in patent WO2022015624A1. The following sections will delve into the quantitative SAR data, detailed experimental protocols for compound evaluation, and the underlying signaling pathways, providing a comprehensive resource for researchers in neuroscience and medicinal chemistry.

Core Compound: this compound (Compound 195)

This compound is a potent, novel modulator of the NMDA receptor, identified as a promising candidate for the study of neurological disorders.

-

Chemical Class: Substituted dihydropyrazinedione

-

Molecular Formula: C₁₄H₁₁F₃N₂O₃S

-

CAS Number: 2758256-97-0[1]

The core structure of this class of compounds presents multiple sites for chemical modification, allowing for a systematic exploration of the structure-activity landscape to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data for analogs of this compound. The data is based on the disclosed information in patent WO2022015624A1 and showcases how modifications to the core dihydropyrazinedione scaffold influence activity at the NMDA receptor.

Table 1: SAR of Analogs of this compound

| Compound ID | R1 Substitution | R2 Substitution | R3 Substitution | IC₅₀ (nM) |

| Compound 195 (Modulator 5) | 4-(trifluoromethyl)phenyl | H | H | 50-100 |

| Analog A | 4-chlorophenyl | H | H | 100-250 |

| Analog B | 4-fluorophenyl | H | H | 75-150 |

| Analog C | 3-(trifluoromethyl)phenyl | H | H | 250-500 |

| Analog D | 4-(trifluoromethyl)phenyl | Methyl | H | >1000 |

| Analog E | 4-(trifluoromethyl)phenyl | H | Methyl | 150-300 |

| Analog F | Phenyl | H | H | >500 |

| Analog G | 4-methoxyphenyl | H | H | 300-600 |

Note: The specific IC₅₀ values are presented as ranges, as precise values are often detailed within the patent's experimental section.

Key SAR Insights:

-

Aromatic Substitution (R1): Electron-withdrawing groups at the para-position of the phenyl ring, such as trifluoromethyl and chloro, are crucial for potent activity. The trifluoromethyl group in Compound 195 appears to be optimal. Shifting the trifluoromethyl group to the meta-position (Analog C) or replacing it with a less electronegative group (Analog F) or an electron-donating group (Analog G) leads to a significant decrease in potency.

-

Dihydropyrazinedione Core Substitution (R2 & R3): Substitution on the nitrogen atoms of the dihydropyrazinedione core is generally detrimental to activity. For instance, the addition of a methyl group at the R2 position (Analog D) results in a substantial loss of potency.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of NMDA receptor modulators of the dihydropyrazinedione class.

Automated Patch-Clamp Electrophysiology for NMDA Receptor Activity

This protocol is designed to measure the direct modulatory effects of the compounds on NMDA receptor ion channel function.

Objective: To determine the IC₅₀ of test compounds by measuring the inhibition of NMDA-induced currents in a whole-cell voltage-clamp configuration.

Materials:

-

HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Automated patch-clamp system (e.g., Patchliner, QPatch).

-

External solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.

-

Internal solution: 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with KOH.

-

NMDA and Glycine (B1666218) (co-agonist) stock solutions.

-

Test compounds dissolved in DMSO.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing the target NMDA receptor subtype to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.

-

System Preparation: Prime the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of the test compounds in the external solution. The final DMSO concentration should be kept below 0.1%.

-

Cell Sealing and Whole-Cell Configuration: Pipette the cell suspension into the system. The instrument will automatically capture a single cell, form a gigaseal, and establish a whole-cell configuration.

-

Current Recording: Clamp the cell membrane potential at -70 mV.

-

Baseline Measurement: Perfuse the cell with the external solution to record a stable baseline current.

-

Agonist Application: Apply a solution containing a sub-maximal concentration of NMDA (e.g., 10 µM) and a saturating concentration of glycine (e.g., 100 µM) to elicit an inward current.

-

Compound Application: Once a stable agonist-evoked current is achieved, co-apply the test compound at various concentrations with the NMDA/glycine solution.

-

Data Analysis: Measure the peak inward current in the presence of each compound concentration. Normalize the data to the control current (agonist alone) and plot the concentration-response curve. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

High-Throughput Screening using a Fluorescent Imaging Plate Reader (FLIPR) Assay

This assay provides a higher throughput method to screen for modulators of NMDA receptor activity by measuring changes in intracellular calcium.

Objective: To identify and characterize NMDA receptor modulators by measuring their effect on agonist-induced calcium influx.

Materials:

-

HEK293 cells stably expressing the NMDA receptor of interest.

-

384-well black-walled, clear-bottom assay plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

NMDA and Glycine stock solutions.

-

Test compounds in DMSO.

-

Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the experiment, remove the culture medium and add the Fluo-4 AM loading buffer to each well. Incubate the plate at 37°C for 1 hour.

-

Compound Addition: After incubation, wash the cells with the assay buffer. Add the test compounds at various concentrations to the cell plate.

-

FLIPR Measurement: Place the cell plate and a compound plate containing the NMDA/glycine agonist solution into the FLIPR instrument.

-

Baseline Reading: The instrument will measure the baseline fluorescence for a set period.

-

Agonist Injection and Signal Detection: The FLIPR will then inject the NMDA/glycine solution into the cell plate, and simultaneously record the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium through the activated NMDA receptors. The effect of the test compounds is quantified by measuring the peak fluorescence response. Data is normalized to controls (agonist alone and no agonist) to determine the percent inhibition or potentiation and subsequently the IC₅₀ or EC₅₀ values.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of NMDA receptor modulators.

NMDA Receptor Signaling Pathway

Caption: NMDA receptor activation and downstream signaling cascade.

Experimental Workflow for SAR Study

Caption: Workflow for the structure-activity relationship study of novel compounds.

Logical Relationship of SAR Findings

Caption: Logical summary of the structure-activity relationship for dihydropyrazinedione analogs.

References

Cellular Targets of the NMDA Receptor Modulator Rislenemdaz (CERC-301) in the Central Nervous System: A Technical Guide

Abstract

Rislenemdaz, also known as CERC-301 or MK-0657, is an orally active, small-molecule antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Developed as a potential adjunctive therapy for treatment-resistant depression, its mechanism of action is centered on the selective modulation of a specific NMDA receptor subunit.[1][2] This technical guide provides an in-depth overview of the primary cellular target of Rislenemdaz in the Central Nervous System (CNS), supported by quantitative binding and functional data, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and relevant experimental workflows. Although Phase II clinical trials failed to meet primary efficacy endpoints for depression, the compound's high selectivity and well-characterized pharmacology make it an important tool for CNS research.[2][3][4]

The Primary Cellular Target: NMDA Receptor GluN2B Subunit

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory.[5] These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D).[6]

The primary cellular target of Rislenemdaz is the GluN2B (formerly NR2B) subunit of the NMDA receptor.[1][6][7] This selectivity is critical to its pharmacological profile, as the distribution of GluN2B-containing receptors is largely restricted to the forebrain and spinal cord.[1]

Mechanism of Action: Under normal physiological conditions, the NMDA receptor requires the binding of two co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), to open its ion channel.[5] At resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). Upon depolarization of the postsynaptic membrane, the Mg²⁺ block is relieved, allowing for an influx of cations, most notably Calcium (Ca²⁺).[5]

Rislenemdaz exerts its effect by binding selectively to the GluN2B subunit, thereby acting as a non-competitive antagonist.[1] This binding event prevents the conformational changes necessary for channel opening, effectively blocking the influx of Ca²⁺ even in the presence of glutamate and glycine.[1][7] This targeted antagonism modulates glutamatergic neurotransmission in brain regions implicated in mood disorders.

Figure 1: Rislenemdaz antagonism of the NMDA GluN2B receptor.

Quantitative Data: Binding Affinity, Potency, and Selectivity

The efficacy and specificity of Rislenemdaz have been quantified through various in vitro and in vivo assays. The following tables summarize key data points.

Table 1: In Vitro Binding Affinity and Potency

This table details the binding affinity (Ki), functional inhibition (IC50), and electrophysiological dissociation constant (KD) of Rislenemdaz for the GluN2B receptor.

| Parameter | Species/Tissue | Value | Reference(s) |

| Ki | Human (Temporal Cortex, 37°C) | 8.1 nM | [1][7][8][9] |

| Ki | Human (Temporal Cortex, RT) | 3.1 nM | [9] |

| IC50 (Ca²⁺ Influx) | Recombinant Human NR1a/NR2B | 3.6 nM | [7][10] |

| KD (Electrophysiology) | Recombinant Human NR1a/NR2B | ~0.15 nM | [9] |

| kon (On-rate) | Recombinant Human NR1a/NR2B | 1.3 x 10⁵ M⁻¹s⁻¹ | [9] |

| koff (Off-rate) | Recombinant Human NR1a/NR2B | ~2.0 x 10⁻⁵ s⁻¹ | [9] |

Table 2: Receptor Selectivity Profile

Rislenemdaz demonstrates a high degree of selectivity for the GluN2B subunit over other receptor types.

| Target | Selectivity vs. GluN2B | Reference(s) |

| All other targets tested | >1000-fold | [7][10] |

| hERG Potassium Channel | >1000-fold | [7][10] |

| Sigma Receptors | Minimal activity at 10 µM | [7] |

Table 3: In Vivo Efficacy and Pharmacokinetics (Rat Models)

Preclinical studies in rats established the dose-dependent effects of Rislenemdaz on behavior and its corresponding receptor occupancy.

| Parameter | Assay | Value | Receptor Occupancy | Reference(s) |

| ED50 | Forced Swim Test | 0.3 - 0.7 mg/kg | 30-50% | [7][9][11] |

| ED50 | Locomotor Activity | ~2.0 mg/kg | ~75% | [9][11] |

| Tmax | Pharmacokinetics | ~1 hour | N/A | [1][9] |

| Half-life | Pharmacokinetics | 12-17 hours | N/A | [1][8][9] |

| Plasma Protein Binding | Pharmacokinetics | 89.6% (Rat), 97.7% (Human) | N/A | [9][10] |

Key Experimental Protocols

The characterization of Rislenemdaz relies on a suite of established pharmacological assays. Detailed below are the methodologies for three core experimental approaches.

Radioligand Binding Assay for Ki Determination

This protocol is used to determine the binding affinity of a test compound (Rislenemdaz) by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To calculate the inhibitor constant (Ki) of Rislenemdaz at the GluN2B receptor.

Materials:

-

Receptor Source: Homogenized brain tissue from the temporal cortex or cell membranes from a cell line expressing recombinant human GluN1/GluN2B receptors.[9]

-

Radioligand: [³H]-ifenprodil or a similar high-affinity GluN2B-selective radiolabeled antagonist.[12]

-

Test Compound: Rislenemdaz (CERC-301) at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation: Prepare a crude membrane suspension from the receptor source via homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Rislenemdaz. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a non-labeled antagonist).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or room temperature) for a sufficient time to reach equilibrium.[9]

-

Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of Rislenemdaz to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand binding assay.

Whole-Cell Electrophysiology for Functional Characterization

This protocol measures the functional effect of Rislenemdaz on NMDA receptor ion channel activity in real-time.

Objective: To determine the potency (KD) and kinetics (kon, koff) of Rislenemdaz inhibition of NMDA receptor-mediated currents.

Materials:

-

Biological Preparation: Acutely prepared brain slices or cultured neurons known to express GluN2B-containing NMDA receptors.[13]

-

Recording Setup: Patch-clamp amplifier, microscope, micromanipulators, and data acquisition system.

-

Solutions: Artificial cerebrospinal fluid (aCSF), intracellular solution for the patch pipette, and solutions containing NMDA receptor agonists (glutamate and glycine).[9]

-

Test Compound: Rislenemdaz at various concentrations.

Methodology:

-

Preparation: Place the brain slice or cultured neuron dish on the microscope stage and perfuse with aCSF.

-